4,4,4-Trifluoro-2-phenylbutan-1-ol 4,4,4-Trifluoro-2-phenylbutan-1-ol
Brand Name: Vulcanchem
CAS No.: 1896927-22-2
VCID: VC3128174
InChI: InChI=1S/C10H11F3O/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2
SMILES: C1=CC=C(C=C1)C(CC(F)(F)F)CO
Molecular Formula: C10H11F3O
Molecular Weight: 204.19 g/mol

4,4,4-Trifluoro-2-phenylbutan-1-ol

CAS No.: 1896927-22-2

Cat. No.: VC3128174

Molecular Formula: C10H11F3O

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

4,4,4-Trifluoro-2-phenylbutan-1-ol - 1896927-22-2

Specification

CAS No. 1896927-22-2
Molecular Formula C10H11F3O
Molecular Weight 204.19 g/mol
IUPAC Name 4,4,4-trifluoro-2-phenylbutan-1-ol
Standard InChI InChI=1S/C10H11F3O/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2
Standard InChI Key VFBNNGSGBPUOIS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CC(F)(F)F)CO
Canonical SMILES C1=CC=C(C=C1)C(CC(F)(F)F)CO

Introduction

4,4,4-Trifluoro-2-phenylbutan-1-ol is a fluorinated organic compound that features a trifluoromethyl group (CF₃) and a phenyl ring (C₆H₅) attached to a butan-1-ol backbone. Its molecular formula is C₁₁H₁₃F₃O, and it is characterized by the presence of three fluorine atoms on the fourth carbon of the butane chain. This unique structure contributes to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Pathways

  • Reduction of Amides or Nitriles: One common method involves the reduction of amides or nitriles to alcohols using appropriate reducing agents.

  • Hydrolysis of Esters: Another approach could involve the hydrolysis of esters derived from the trifluoromethyl group.

Applications and Research Findings

While specific biological activities of 4,4,4-Trifluoro-2-phenylbutan-1-ol are not extensively documented, compounds with similar structures have been explored for their potential in medicinal chemistry. The trifluoromethyl group can enhance interactions with biological targets, making such compounds interesting for pharmacological research.

Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Phenylbutan-2-olLacks trifluoromethyl groupSimpler structure without fluorination effects
4,4,4-Trifluoro-2-phenylbutan-1-amineContains an amino group instead of hydroxylDifferent reactivity and potential biological activity
3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-olDifferent backbone and methyl substitutionAltered chemical properties and potential applications

Safety and Handling

Handling 4,4,4-Trifluoro-2-phenylbutan-1-ol requires proper safety precautions due to its potential reactivity and toxicity. It is essential to consult safety data sheets (SDS) for specific handling instructions, including protective equipment and disposal methods .

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